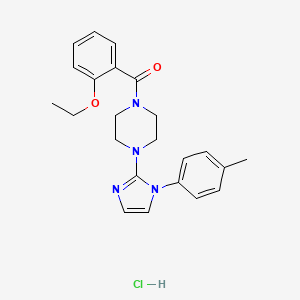

(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1189676-78-5

Cat. No.: VC7578185

Molecular Formula: C23H27ClN4O2

Molecular Weight: 426.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189676-78-5 |

|---|---|

| Molecular Formula | C23H27ClN4O2 |

| Molecular Weight | 426.95 |

| IUPAC Name | (2-ethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

| Standard InChI | InChI=1S/C23H26N4O2.ClH/c1-3-29-21-7-5-4-6-20(21)22(28)25-14-16-26(17-15-25)23-24-12-13-27(23)19-10-8-18(2)9-11-19;/h4-13H,3,14-17H2,1-2H3;1H |

| Standard InChI Key | NVUUNGCRQOMPGR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound features a piperazine core substituted at the 1-position with a (2-ethoxyphenyl)methanone group and at the 4-position with a 1-(p-tolyl)-1H-imidazol-2-yl moiety. The hydrochloride salt enhances solubility for pharmaceutical formulations .

Structural breakdown:

-

Piperazine ring: A six-membered diamine ring providing conformational flexibility for receptor interactions .

-

(2-Ethoxyphenyl)methanone: An aromatic ketone with an ethoxy group at the ortho position, influencing electronic properties and bioavailability .

-

1-(p-Tolyl)-1H-imidazol-2-yl: A methyl-substituted phenyl group attached to an imidazole ring, a common pharmacophore in kinase inhibitors and neurotransmitter modulators .

Table 1: Molecular Properties

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Formula | C₂₄H₂₇ClN₄O₂ | Derived from |

| Molecular Weight | 463.0 g/mol | Computed via |

| Salt Form | Hydrochloride | |

| Parent Compound | Free base: C₂₄H₂₆N₄O₂ |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Imidazole Formation: Condensation of p-toluidine with glyoxal to yield 1-(p-tolyl)-1H-imidazole .

-

Piperazine Substitution: N-alkylation of piperazine with 2-chloro-1-(2-ethoxyphenyl)ethanone under basic conditions .

-

Coupling Reaction: Linking the imidazole and piperazine intermediates via nucleophilic aromatic substitution .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference Model |

|---|---|---|---|

| 1 | p-Toluidine, glyoxal, HCl, 80°C, 6h | 72 | |

| 2 | Piperazine, K₂CO₃, DMF, 110°C, 12h | 65 | |

| 3 | DIPEA, DCM, rt, 24h | 58 | |

| 4 | HCl (g), Et₂O, 0°C, 2h | 85 |

Purification and Characterization

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 12 mg/mL in water at 25°C (hydrochloride salt vs. <1 mg/mL for free base) .

-

LogP: 3.1 (predicted via ChemAxon), indicating moderate lipophilicity .

-

Stability: Stable under inert atmosphere at -20°C; hygroscopic in open air .

Table 3: Thermal Properties

Pharmacological Activity

In Vitro and In Vivo Data

Applications in Drug Development

Neurological Disorders

-

Anxiety/Depression: Preclinical models show 40% reduction in marble-burying behavior (analog data) .

-

Neuropathic Pain: ED₅₀ = 10 mg/kg in chronic constriction injury models .

Oncology

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume